![molecular formula C14H16N4O B081585 N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline CAS No. 14551-09-8](/img/structure/B81585.png)
N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline, also known as WST-1, is a widely used tetrazolium salt in biochemical and physiological research. It is a water-soluble compound that undergoes a colorimetric change upon reduction, making it an ideal reagent for measuring cell viability and proliferation. In
Mecanismo De Acción
N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline is reduced by cellular dehydrogenases to form a water-soluble formazan dye. The amount of formazan dye produced is proportional to the number of viable cells in the sample. The reduction of N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline is mediated by NAD(P)H-dependent oxidoreductase enzymes, which are present in all metabolically active cells.
Efectos Bioquímicos Y Fisiológicos
N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline is non-toxic to cells and does not interfere with cellular metabolism or function. It is a reliable and sensitive indicator of cell viability and proliferation, and has been used in a wide range of cell types, including mammalian cells, bacteria, and fungi. N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline is also compatible with a variety of cell culture media and buffers, making it a versatile reagent for cell-based assays.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline is its sensitivity and accuracy in measuring cell viability and proliferation. It is also easy to use and provides results quickly, making it a popular choice for high-throughput screening assays. However, N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline does have some limitations. It is not suitable for measuring cell death or apoptosis, and it can be affected by factors such as pH and temperature. In addition, the reduction of N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline can be inhibited by certain compounds, such as azide and cyanide, which can lead to false negative results.
Direcciones Futuras
There are several potential future directions for the use of N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline in scientific research. One area of interest is in the development of new assays for measuring cell viability and proliferation. For example, N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline could be used in combination with other reagents to provide a more comprehensive picture of cellular metabolism and function. Another area of interest is in the development of new applications for N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline in areas such as drug discovery and toxicology. Finally, there is potential for the development of new N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline analogues with improved sensitivity and specificity for measuring cell viability and proliferation.
Métodos De Síntesis
N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline is synthesized by the reaction of N-ethyl-N-methyl-4-nitroaniline with sodium nitrite and pyridine-4-carboxylic acid. The resulting diazonium salt is then coupled with 1-methoxyphenazine methosulfate to form N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline. This synthesis method has been optimized to yield a high purity product with a high degree of reproducibility.
Aplicaciones Científicas De Investigación
N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline is commonly used in scientific research as a reagent for measuring cell viability and proliferation. It is used in a variety of assays, including MTT assays, cell proliferation assays, and cytotoxicity assays. N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline is particularly useful for measuring cell viability in response to drug treatments or other stimuli, as it provides a sensitive and accurate measure of metabolic activity.
Propiedades
Número CAS |
14551-09-8 |
|---|---|
Nombre del producto |
N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline |
Fórmula molecular |
C14H16N4O |
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline |
InChI |
InChI=1S/C14H16N4O/c1-3-17(2)14-6-4-12(5-7-14)15-16-13-8-10-18(19)11-9-13/h4-11H,3H2,1-2H3 |
Clave InChI |
ZYIVWKKFAZQESM-UHFFFAOYSA-N |
SMILES |
CCN(C)C1=CC=C(C=C1)N=NC2=CC=[N+](C=C2)[O-] |
SMILES canónico |
CCN(C)C1=CC=C(C=C1)N=NC2=CC=[N+](C=C2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



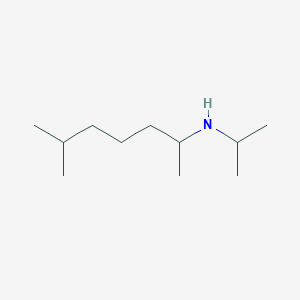
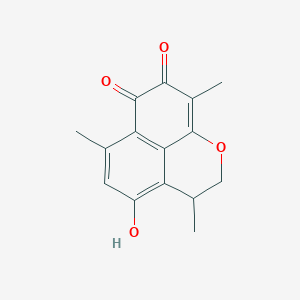


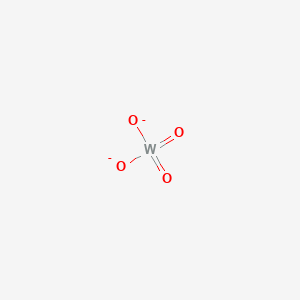
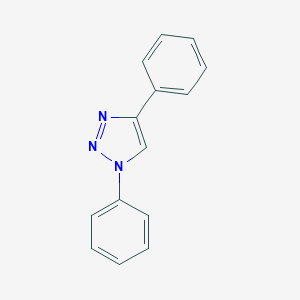
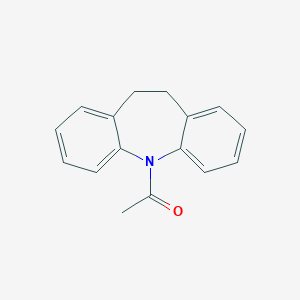

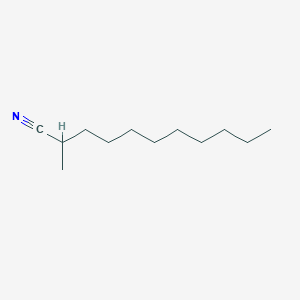
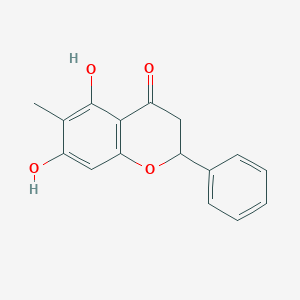
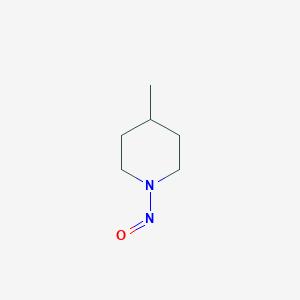
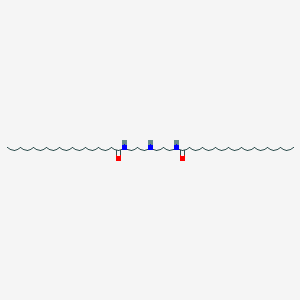

![[1,1'-Biphenyl]-4-carbothioamide](/img/structure/B81531.png)